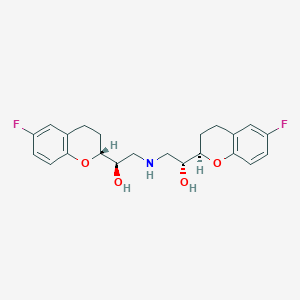

(R,R,R,R)-Nebivolol

描述

Significance of Chirality in Chemical and Biological Research

Chirality, a term derived from the Greek word for hand, describes a fundamental property of asymmetry in which an object or molecule cannot be superimposed on its mirror image. chiralpedia.comwikipedia.org This concept is a cornerstone of stereochemistry and has profound implications in the biological and chemical sciences. chiralpedia.combiyokimya.vet Living systems are built from chiral molecules—such as amino acids, sugars, and the DNA helix—and thus exhibit a high degree of stereospecificity. wikipedia.orgbiyokimya.vetualberta.ca Biological receptors, being chiral themselves, often interact differently with each enantiomer (mirror-image form) of a chiral molecule. biyokimya.vetresearchgate.net This selective recognition means that the two enantiomers of a single compound can exhibit markedly different biological activities. chiralpedia.comualberta.ca One enantiomer may produce a desired therapeutic effect, while the other could be inactive or, in some historical cases, responsible for adverse effects. biyokimya.vetualberta.ca Therefore, the study of chirality is paramount in drug design and development to understand the unique properties and actions of individual stereoisomers. chiralpedia.comualberta.ca

Stereoisomeric Landscape of Nebivolol (B1214574) and the Distinct Focus on the (R,R,R,R)-Enantiomer

Nebivolol is a structurally complex molecule characterized by the presence of four chiral centers. google.comresearchgate.net This feature theoretically gives rise to 16 possible stereoisomers. However, due to an axis of symmetry within the molecule, the actual number of unique stereoisomers is reduced to 10. google.comrotachrom.comgoogle.com The commercially available form of nebivolol is not a single compound but a racemate, which is a 1:1 mixture of two specific enantiomers: (+)-(S,R,R,R)-nebivolol (also known as d-nebivolol) and (-)-(R,S,S,S)-nebivolol (l-nebivolol). nih.govprografika.clnih.gov

Within the complex stereoisomeric landscape of nebivolol, the (R,R,R,R)-Nebivolol enantiomer represents one of the other eight possible, but less studied, isomers. Academic and industrial focus on this compound primarily arises from its role as a potential isomeric impurity during the synthesis of the main racemic drug. ijpsr.comijpsr.com Research into the synthesis of nebivolol has identified the (R,R,R,R)-isomer as a crucial impurity that requires careful monitoring and control. ijpsr.comijpsr.com Its isolation and characterization are essential for ensuring the purity of the final active pharmaceutical ingredient and for fully understanding the structure-activity relationships across the entire family of nebivolol stereoisomers. ijpsr.comijpsr.com

Overview of Current Academic Research Trajectories for this compound

Current academic research involving this compound is predominantly centered on analytical chemistry and process optimization in pharmaceutical manufacturing. The primary trajectory involves the development of advanced chromatographic techniques to detect, isolate, and characterize this specific isomer. For instance, studies have detailed the use of High-Performance Liquid Chromatography (HPLC) to identify this compound as an impurity in synthesized batches of nebivolol. ijpsr.comijpsr.com

A significant area of investigation is the structural elucidation of this isomer. Researchers have successfully isolated this compound from crude synthesis mixtures using preparative HPLC with a chiral stationary phase. ijpsr.comijpsr.com Following isolation, its molecular structure has been confirmed using sophisticated analytical methods such as mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. ijpsr.com This work is vital for establishing analytical standards and understanding the formation pathways of impurities, thereby enabling the refinement of synthetic routes to minimize their presence. rotachrom.comijpsr.com While pharmacological studies have extensively detailed the properties of the d- and l-enantiomers, specific bioactivity data for the (R,R,R,R)-isomer remains limited in publicly available literature, marking a potential area for future investigation.

Rationale for Focused Investigation into the Stereospecificity of Chemical and Biological Activities

The focused investigation into the stereospecificity of nebivolol's isomers, including this compound, is driven by the distinct and complementary pharmacological profiles of the two enantiomers present in the racemic drug. The d-enantiomer ((S,R,R,R)-nebivolol) is almost exclusively responsible for the highly selective β1-adrenergic receptor blockade. nih.govprografika.cloatext.com In contrast, the l-enantiomer (B50610) ((R,S,S,S)-nebivolol) is primarily responsible for inducing vasodilation through the stimulation of endothelial nitric oxide (NO) synthase. nih.govoatext.comresearchgate.net

This remarkable division of activity underscores the critical importance of stereochemistry in determining biological function. The synergistic action of the two enantiomers results in a unique cardiovascular profile that distinguishes nebivolol from other beta-blockers. nih.govresearchgate.net Therefore, understanding the precise properties of each of the 10 possible stereoisomers, including this compound, is fundamental to a complete comprehension of the drug's structure-activity relationship. Investigating isomers like this compound, even as synthetic impurities, helps to map out the stereochemical requirements for both the desired β1-blockade and the NO-mediated vasodilation, providing invaluable information for medicinal chemists in the design of future therapeutic agents.

Data Tables

Table 1: Stereoisomers of Nebivolol in the Marketed Racemic Mixture

| Enantiomer Name | Stereochemical Configuration | Primary Biological Activity |

|---|---|---|

| d-nebivolol | (+)-(S,R,R,R) | Selective β1-adrenergic receptor antagonist nih.govoatext.comresearchgate.netvinmec.com |

Table 2: Comparative Receptor Binding Affinity of Nebivolol Enantiomers

| Compound | β1-Adrenergic Receptor Affinity (Ki value) | Reference |

|---|---|---|

| Nebivolol (Racemic Mixture) | 0.9 nM | nih.gov |

| (S,R,R,R)-enantiomer (d-nebivolol) | High affinity | nih.gov |

Structure

3D Structure

属性

分子式 |

C22H25F2NO4 |

|---|---|

分子量 |

405.4 g/mol |

IUPAC 名称 |

(1R)-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-[[(2R)-2-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]ethanol |

InChI |

InChI=1S/C22H25F2NO4/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2/t17-,18-,21-,22-/m1/s1 |

InChI 键 |

KOHIRBRYDXPAMZ-MCEIDBOGSA-N |

手性 SMILES |

C1CC2=C(C=CC(=C2)F)O[C@H]1[C@@H](CNC[C@H]([C@H]3CCC4=C(O3)C=CC(=C4)F)O)O |

规范 SMILES |

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O |

产品来源 |

United States |

Stereochemical Elucidation and Structural Analysis of R,r,r,r Nebivolol

Determination of Absolute Configuration by Advanced Spectroscopic and Crystallographic Techniques

The definitive assignment of the absolute configuration of chiral molecules is foundational to understanding their chemical and biological properties. For complex molecules like Nebivolol (B1214574), which possesses four chiral centers leading to ten possible stereoisomers, this task requires sophisticated analytical techniques. nih.goviucr.org

X-ray crystallography stands as the gold standard for the unambiguous determination of absolute configuration. libretexts.org Through the analysis of anomalous dispersion effects, the spatial arrangement of atoms in a crystal lattice can be mapped with high precision. researchgate.net While a specific crystal structure for the isolated (R,R,R,R)-Nebivolol is not detailed in the provided search results, studies on related isomers lay the groundwork for such analysis. For instance, the molecular and crystal structures of d-nebivolol, dl-nebivolol, and several other isomers have been successfully determined using single-crystal X-ray analysis, confirming their absolute configurations. researchgate.net The hydrochloride salt of the (S,S,S,S)-Nebivolol isomer, the enantiomer of the subject compound, has been shown to crystallize in the orthorhombic space group P2₁2₁2₁ iucr.org. It is anticipated that this compound would exhibit similar crystallographic behavior.

In the absence of a dedicated single-crystal X-ray structure, spectroscopic methods in combination with chromatographic separation are employed for structural elucidation. An identified impurity in Nebivolol synthesis was isolated by preparative High-Performance Liquid Chromatography (HPLC) and subsequently characterized as this compound. ijpsr.com Its structural identity was confirmed by comparing its spectroscopic data with that of the parent Nebivolol drug substance. Mass spectrometry (MS) and Infrared (IR) spectroscopy provided key comparative data.

Table 1: Spectroscopic Data Comparison Between Nebivolol and the (R,R,R,R)-Isomer

| Spectroscopic Technique | Nebivolol | This compound Isomer | Inference |

|---|---|---|---|

| Mass Spectrometry (MS) | Exact Mass: 405.18 | Exact Mass: 405.18 | The identical exact mass confirms that the compound is an isomer of Nebivolol. ijpsr.com |

| Molecular Ion (m/z): 406.35 | Molecular Ion (m/z): 406.38 | The presence of the protonated molecular ion peak further supports the isomeric relationship. ijpsr.com |

| Infra-Red (IR) Spectroscopy | Shows characteristic wave numbers for functional groups. | Shows all wave numbers equal to Nebivolol. | The identical IR spectra indicate the presence of the same functional groups, consistent with an isomeric structure. ijpsr.com |

This table is based on data presented in the study by S. Patel, et al. for an isolated impurity identified as this compound. ijpsr.com

Further confirmation is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H & 13C NMR, which provides detailed information about the connectivity and chemical environment of atoms within the molecule. ijpsr.com

Conformational Analysis and Energetic Profiles of the (R,R,R,R)-Enantiomer

The three-dimensional shape, or conformation, of a molecule is critical to its interactions with biological systems. Conformational analysis of Nebivolol isomers reveals significant differences that likely influence their pharmacological activity. X-ray diffraction studies have shown that the pyran rings within the Nebivolol structure typically adopt a half-chair conformation. iucr.org

Chiroptical Properties and Their Application in Stereochemical Characterization

Chiroptical techniques, which measure the differential interaction of a chiral molecule with left- and right-circularly polarized light, are indispensable for characterizing enantiomers. The most common of these techniques is polarimetry, which measures the optical rotation of a substance.

The specific rotation value for (+)-nebivolol, identified as the (S,R,R,R) enantiomer, has been reported as [α]²⁰D = +19.9. researchgate.net As enantiomers have equal and opposite optical rotations, it is expected that the (R,S,S,S) enantiomer, or l-nebivolol, would have a specific rotation of approximately -19.9. The chiroptical properties of the (R,R,R,R) diastereomer would be different from these values and would need to be determined experimentally after its isolation.

Chiral HPLC is a crucial application that leverages the principles of stereochemical characterization. By using a chiral stationary phase (CSP), such as an amylose-based column, it is possible to separate the different stereoisomers of Nebivolol based on their transient, diastereomeric interactions with the CSP. nih.govresearchgate.net The retention time of each isomer in a chiral HPLC system is a characteristic property that can be used for its identification and quantification.

Isomeric Purity and its Research Implications

The control of isomeric purity is of paramount importance in the pharmaceutical industry, as different stereoisomers of a drug can have vastly different pharmacological and toxicological profiles. In the case of Nebivolol, the desired therapeutic effects are a result of the synergistic action of the d-(S,R,R,R) and l-(R,S,S,S) enantiomers. nih.gov The d-enantiomer is almost exclusively responsible for the selective β1-adrenoceptor blockade, while the l-enantiomer (B50610) is the primary contributor to the nitric oxide-mediated vasodilation. nih.govmdpi.com

The presence of other isomers, such as this compound, as impurities can potentially alter the efficacy and safety profile of the drug. Therefore, robust analytical methods are required to detect and quantify all potential stereoisomers. Validated chiral LC methods have been developed for the quantitative determination of the ten stereoisomers of Nebivolol in bulk drugs and dosage forms. nih.gov These methods are validated according to International Conference on Harmonization (ICH) guidelines for specificity, linearity, accuracy, and precision. nih.gov

Table 2: Example of a Validated Chiral HPLC Method for Nebivolol Isomers

| Parameter | Details |

|---|---|

| Stationary Phase | Amylose-based Chiralpak AD-3 (250 x 4.6 mm, 3 µm) |

| Mobile Phase | n-hexane-ethanol-isopropanol-diethanolamine (42:45:13:0.1 v/v/v/v) |

| Detection | UV at 280 nm |

| Resolution | >2.0 for all pairs of the ten stereoisomers |

| Validation | Method validated for specificity, linearity (R² > 0.999), LOD, LOQ, accuracy (recovery 95.8-103.2%), and precision (RSD < 2.5%). nih.gov |

This table summarizes the conditions of a developed and validated method for separating Nebivolol stereoisomers. nih.gov

Advanced Synthetic Methodologies for Enantiopure R,r,r,r Nebivolol

Enantioselective Synthesis Strategies Utilizing Asymmetric Catalysis

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of (R,R,R,R)-Nebivolol, enabling the direct formation of chiral centers with high stereocontrol. These strategies often involve the use of chiral catalysts to influence the stereochemical outcome of key bond-forming reactions.

Asymmetric Diastereoselective and Enantioselective Approaches

The synthesis of this compound often involves the construction of two key chiral chroman fragments, which are then coupled. Various asymmetric reactions have been employed to generate these fragments with the desired stereochemistry.

One notable approach is the Sharpless asymmetric epoxidation . This method has been instrumental in creating the chiral epoxide intermediates necessary for forming the chroman rings. researchgate.netresearchgate.net For instance, the epoxidation of an allylic alcohol precursor using a chiral titanium-tartrate catalyst can selectively produce one enantiomer of the epoxide, which then undergoes intramolecular cyclization to form the chiral chroman. researchgate.net The choice of the diethyl tartrate (DET) enantiomer, either (+)-DET or (-)-DET, dictates the stereochemistry of the resulting epoxide and, consequently, the chroman. researchgate.net

Another significant strategy involves the Zr-catalyzed kinetic resolution of racemic allylic ethers. acs.org This method allows for the separation of a racemic mixture by selectively reacting one enantiomer faster than the other, leaving the unreacted enantiomer in high enantiomeric excess. This has been applied to the synthesis of the chiral chroman building blocks of Nebivolol (B1214574). acs.org Following the kinetic resolution, a molybdenum-catalyzed ring-closing metathesis can be used to form the chromene, which is then converted to the desired chroman. acs.orgresearchgate.net

Researchers have also explored copper-catalyzed intramolecular O-H bond insertion of α-diazo esters to construct chiral chromans. This method can produce key intermediates for (R,S,S,S)-(-)-Nebivolol with high yield and enantioselectivity. rsc.org

The following table summarizes key asymmetric reactions used in the synthesis of Nebivolol intermediates:

| Asymmetric Reaction | Catalyst/Reagent | Key Intermediate | Ref. |

| Sharpless Asymmetric Epoxidation | Ti(OiPr)₄, (+)- or (-)-DET | Chiral Epoxide | researchgate.net |

| Zr-Catalyzed Kinetic Resolution | (EBTHI)Zr catalyst | Chiral Allylic Ether | acs.org |

| Copper-Catalyzed O-H Insertion | Copper catalyst with chiral ligand | Chiral 2-Carboxylate Chromans | rsc.org |

Chiral Auxiliaries and Their Application in Stereocontrolled Synthesis

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed.

In the context of Nebivolol synthesis, chiral auxiliaries have been used to control the stereochemistry of alkylation and aldol (B89426) reactions. For example, Evans' oxazolidinone auxiliaries, derived from readily available amino acids, can be acylated and then subjected to diastereoselective enolate alkylation to introduce a new stereocenter with high control. uwindsor.ca While not a direct example for Nebivolol in the provided search results, this principle is a fundamental strategy in asymmetric synthesis. wikipedia.orguwindsor.ca

Another application of chiral auxiliaries is in the resolution of racemic mixtures. For instance, a racemic carboxylic acid can be reacted with a chiral amine to form diastereomeric salts, which can then be separated by crystallization. google.com In the synthesis of Nebivolol precursors, racemic 6-fluoro-chroman-2-yl-carboxylic acid has been resolved by forming a diastereomeric amide with (+)-dehydroabietylamine, followed by fractional crystallization. google.com

Chemoenzymatic Synthesis of this compound and Chiral Intermediates

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions to create efficient and environmentally friendly synthetic routes. acs.org Enzymes, as natural catalysts, can exhibit remarkable enantio- and regioselectivity under mild conditions. acs.org

For the synthesis of Nebivolol, ketoreductases have been employed for the asymmetric reduction of prochiral ketones to chiral alcohols, which are key intermediates. researchgate.net For example, the reduction of 2-chloro-1-(6-fluorochroman-2-yl)ethanone using a ketoreductase can yield enantiomerically enriched halohydrins. researchgate.net These chiral halohydrins can then be separated and used in subsequent steps to construct the desired Nebivolol isomer. researchgate.net

Lipases are another class of enzymes utilized in the synthesis of Nebivolol precursors, primarily for kinetic resolution of racemic alcohols or esters. unila.ac.id

A recent study highlighted a six-step chemoenzymatic synthesis of (+)-Nebivolol ((S,R,R,R)-Nebivolol) with a cumulative yield of 32%. researchgate.net A key step involved the enzymatic reduction of a chloroketone using Ketoreductase-228, leading to the formation of diastereomeric halohydrins that were separated by preparative HPLC. researchgate.net

The following table outlines some enzymatic reactions used in Nebivolol synthesis:

| Enzyme Class | Reaction Type | Substrate | Product | Ref. |

| Ketoreductase | Asymmetric Reduction | 2-chloro-1-(6-fluorochroman-2-yl)ethanone | Chiral Halohydrins | researchgate.net |

| Lipase (B570770) | Kinetic Resolution | Racemic alcohols/esters | Enantiomerically enriched alcohols/esters | unila.ac.id |

Chiral Resolution Techniques for Preparative Scale Isolation

For the industrial production of this compound, efficient methods for separating stereoisomers on a large scale are essential. Chiral resolution techniques are employed to separate a racemic mixture into its individual enantiomers.

Diastereomeric Salt Formation and Crystallization

This classical resolution method involves reacting a racemic mixture of an acidic or basic compound with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. pbworks.comwikipedia.org Since diastereomers have different physical properties, they can often be separated by fractional crystallization. pbworks.comlibretexts.org

In the synthesis of Nebivolol, this technique has been applied to resolve key intermediates. For example, racemic 6-fluoro-chroman-2-yl-carboxylic acid was resolved using (+)-dehydroabietylamine as the resolving agent. google.com The resulting diastereomeric amides were separated by fractional crystallization, and subsequent hydrolysis yielded the enantiomerically pure carboxylic acids. google.com Similarly, racemic amines can be resolved using a chiral acid like (R,R)-tartaric acid. pbworks.com

Preparative Chiral Chromatography Methods

Preparative chiral chromatography is a powerful technique for the large-scale separation of enantiomers. ijpsr.comresearchgate.netnih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

For Nebivolol, various chiral columns and chromatographic conditions have been developed for both analytical and preparative-scale separation of its stereoisomers. ijpsr.comresearchgate.net Columns with chiral selectors like amylose (B160209) tris(3,5-dimethylphenyl carbamate) (Chiralpak AD) have been used. researchgate.net Both normal-phase and reversed-phase high-performance liquid chromatography (HPLC) methods have been reported. researchgate.net

An improved throughput reverse-phase tandem two-column chromatography method has been developed for the preparative separation of Nebivolol isomers, yielding d- and l-Nebivolol with over 98% purity. nih.gov This method is noted to be more economical than methods relying solely on expensive chiral adsorbents. nih.gov Impurities can be isolated from crude Nebivolol using preparative HPLC with a chiral normal phase. ijpsr.com

The following table provides examples of chiral chromatography conditions for Nebivolol isomer separation:

| Chromatography Mode | Chiral Stationary Phase | Mobile Phase Example | Application | Ref. |

| Normal Phase HPLC | Chiralpak AD | Ethanol, 1-Propanol | Resolution of racemic Nebivolol | researchgate.net |

| Reversed Phase HPLC | Chiralpak AD-RH | Ethanol, 1-Propanol | Resolution of racemic Nebivolol | researchgate.net |

| Tandem Two-Column RP-HPLC | Inexpensive Reverse Phase Adsorbents | Not specified | Preparative separation of d- and l-Nebivolol | nih.gov |

| Normal Phase Preparative HPLC | Chiral Normal Phase | Not specified | Isolation of this compound impurity | ijpsr.com |

Stereochemical Control in Multi-step Synthesis: Challenges and Innovations

The synthesis of the single enantiomer this compound presents a formidable challenge in synthetic organic chemistry due to the presence of four distinct stereocenters. This structural complexity means that, while 16 stereoisomers are theoretically possible, molecular symmetry reduces this number to a total of 10 isomers that can actually be formed. google.com The primary challenge lies in developing synthetic routes that can precisely and exclusively form the desired (R,R,R,R) configuration, avoiding the generation of the other nine diastereomers and enantiomers.

Early synthetic strategies were often marked by their length and inefficiency, sometimes requiring numerous steps and resulting in mixtures of stereoisomers. google.comgoogle.com A significant hurdle in these initial approaches was the reliance on non-selective reactions that produced diastereomeric pairs. google.comgoogle.com The separation of these closely related compounds often necessitated preparative high-performance liquid chromatography (HPLC), a technique that is costly and not well-suited for large-scale industrial production. google.com Furthermore, many processes unavoidably produced unwanted diastereoisomers, leading to a substantial loss of material, sometimes discarding up to 50% of the intermediates. google.com These inefficiencies spurred the development of innovative and highly stereoselective methodologies.

Modern approaches to synthesizing enantiopure this compound are largely convergent, involving the separate synthesis of two key chiral chromane (B1220400) fragments, which are later coupled. google.comgoogle.compillbuys.com The success of these strategies hinges on the ability to control the stereochemistry within each fragment. Innovations have focused on asymmetric catalysis, biocatalysis, and the use of chiral auxiliaries to achieve high levels of stereochemical purity.

Innovations in Stereoselective Synthesis

Asymmetric Catalysis

Asymmetric catalysis has been pivotal in creating the chiral centers of Nebivolol with high fidelity. The Sharpless asymmetric epoxidation and dihydroxylation reactions are cornerstone technologies in this field.

Sharpless Asymmetric Epoxidation: This method is frequently employed to establish the stereochemistry of key epoxide and diol intermediates. researchgate.net For instance, the asymmetric epoxidation of an allyl alcohol precursor using diethyl tartrate (DET) as a chiral ligand allows for the creation of specific enantiomeric diols after cyclization. google.com The choice between (+)-DET and (-)-DET directs the reaction to yield the desired enantiomer, forming the basis for constructing the chiral chromane building blocks. google.com

Kinetic Resolution: This technique separates a racemic mixture by using a chiral catalyst that preferentially reacts with one enantiomer, leaving the other enriched.

Zirconium-Catalyzed Resolution: An efficient method involves the (EBTHI)Zr-catalyzed kinetic resolution of racemic allylic ethers. This allows for the preparation of chiral nonracemic 2-substituted chromenes, which serve as the "left" and "right" fragments for the final convergent synthesis. google.comresearchgate.netresearchgate.net

Cobalt-Catalyzed Hydrolytic Kinetic Resolution (HKR): Chiral (salen)Co(III) complexes have been effectively used for the kinetic resolution of racemic terminal epoxides, such as (±)-6-fluoro-2-oxiranyl-chroman. google.com This process separates the racemic epoxide into an enantiomerically enriched epoxide and a diol, both of which are valuable chiral building blocks for the synthesis of this compound. google.com

Biocatalysis

The use of enzymes as catalysts offers exceptional levels of stereoselectivity under mild reaction conditions. Biocatalytic methods, including enzymatic resolutions and asymmetric reductions, have become powerful tools.

Enzymatic Kinetic Resolution: Fungal lipases are used for the stereoselective hydrolysis of racemic ester intermediates. One patented process employs a lipase from Ophiostoma novo-ulmi to selectively hydrolyze one enantiomer of a racemic ester, yielding a chiral acid and the unreacted ester, both with high enantiomeric excess. google.com

Table 1: Example of Enzymatic Kinetic Resolution in Nebivolol Synthesis Data sourced from Patent WO2012095707A1. google.com

| Enzyme | Substrate Example | Products | Enantiomeric Excess (e.e.) | Optimal Conditions |

| Fungal Esterase Lipase (Ophiostoma novo-ulmi) | Racemic ethyl 6-fluoro-chroman-2-carboxylate | (R)-6-fluoro-chroman-2-carboxylic acid and (S)-ethyl 6-fluoro-chroman-2-carboxylate | >90% | pH: 8.5–10.0, Temp: 20–25°C |

Asymmetric Reduction by Ketoreductases (KREDs): The asymmetric reduction of a ketone precursor is a crucial step in many synthetic routes. Recent studies have identified highly efficient and stereoselective alcohol dehydrogenases (ADHs) or ketoreductases for the reduction of 2-chloro-1-(6-fluorochroman-2-yl)ethan-1-one. nih.govacs.org These biocatalysts can produce all four possible stereoisomers of the corresponding chlorohydrin product in greater than 99% enantiomeric excess, providing access to any desired chiral intermediate. nih.govacs.orgresearchgate.net

Table 2: Stereoselective Biocatalytic Reduction of a Key Nebivolol Precursor Data sourced from J. Org. Chem. 2024, 89, 11043-11047. nih.govacs.org

| Biocatalyst (Enzyme) | Substrate | Product Stereoisomer | Enantiomeric Excess (e.e.) | Key Finding |

| Identified Alcohol Dehydrogenases | 2-chloro-1-(6-fluorochroman-2-yl)ethan-1-one | All four enantiomers of 2-chloro-1-(6-fluorochroman-2-yl)ethan-1-ol | >99% | Provides highly efficient and stereoselective access to all necessary chiral alcohol precursors for Nebivolol synthesis. |

Chiral Auxiliaries

This strategy involves temporarily incorporating a chiral molecule into a synthetic intermediate to direct the stereochemical outcome of subsequent reactions.

Sulfoxide-Directed Synthesis: A stereoselective synthesis of the (S,R,R,R)-enantiomer of Nebivolol has been achieved using a homochiral sulfoxide (B87167) as a chiral auxiliary. pillbuys.com The sulfoxide group directs the stereoselective formation of the C-2 stereocenter of the 2H-chroman unit. This methodology was applied in a convergent synthesis where both the "left" (S,R) and "right" (R,R) fragments of the molecule were constructed starting from a common material, 6-fluorochroman-2-one. pillbuys.com

These innovative strategies, particularly those employing asymmetric and enzymatic catalysis, have transformed the synthesis of this compound from a complex academic problem into a viable industrial process, enabling the efficient and scalable production of this enantiopure compound.

Molecular Interaction Mechanisms of R,r,r,r Nebivolol

Receptor Binding and Selectivity Profiling

The interaction of (S,R,R,R)-Nebivolol with adrenergic receptors is characterized by high affinity and remarkable selectivity, which has been extensively studied using various in vitro techniques.

The affinity of a ligand for its receptor is a critical determinant of its pharmacological activity. This is quantified using in vitro radioligand binding assays, where a radioactively labeled compound is used to trace the binding process. For (S,R,R,R)-Nebivolol, these assays have been performed on membrane preparations from various tissues, including rabbit lung and human myocardium. nih.gov

In these experiments, selective labeling of β1- and β2-adrenergic receptor sites is achieved using non-selective radioligands, such as [3H]dihydroalprenolol or [3H]CGP-12177, in the presence of specific unlabeled blockers for the subtype not being measured. nih.gov The affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the drug required to inhibit 50% of the radioligand binding. Studies have demonstrated that racemic nebivolol (B1214574) has a high affinity for the β1-adrenergic receptor, with the activity primarily residing in the (S,R,R,R)-enantiomer. nih.gov The (R,S,S,S)-enantiomer exhibits a significantly lower binding affinity for the β1-receptor, reported to be 175 times lower than its counterpart. nih.gov

Table 1: Receptor binding affinities determined by in vitro radioligand assays. Data compiled from studies on nebivolol and its stereoisomers. nih.gov

A key feature of (S,R,R,R)-Nebivolol is its high selectivity for the β1-adrenergic receptor over the β2-adrenergic receptor. This selectivity is crucial for minimizing side effects associated with β2-receptor blockade, such as bronchoconstriction. The degree of selectivity is quantified as the ratio of the affinity for β2-receptors to the affinity for β1-receptors (Ki β2 / Ki β1).

Reports on the precise β1-selectivity of nebivolol vary, which may be due to different experimental systems (e.g., animal vs. human tissue, cloned receptors). One study using rabbit lung membranes reported a β2/β1 ratio of 50 for racemic nebivolol. nih.gov A study using human myocardial tissue found nebivolol to be a highly selective β1-adrenergic receptor ligand, with a 321-fold higher affinity for β1- versus β2-adrenergic receptors. researchgate.net This study ranked the β1-selectivity in human myocardium as nebivolol > bisoprolol (B1195378) > metoprolol.

Table 2: Comparative β1-selectivity of Nebivolol in different experimental models. nih.govresearchgate.net

Beyond equilibrium affinity (Ki), the kinetic parameters of a drug's interaction with its receptor—the association rate (kon) and dissociation rate (koff)—are increasingly recognized as important determinants of its pharmacological action. The ratio of these rates (koff/kon) defines the kinetic dissociation constant (Kd).

For nebivolol, studies have shown that the drug dissociates slowly from β1-adrenergic receptor sites. nih.gov A slow dissociation rate can contribute to a prolonged duration of action at the receptor. While specific kon and koff values for (S,R,R,R)-Nebivolol are not detailed in the reviewed literature, studies on other β-blockers like bisoprolol have highlighted the importance of kinetics for selectivity. For instance, bisoprolol's higher affinity for the β1-adrenoceptor compared to the β2-adrenoceptor is largely due to its much slower dissociation rate from the β1 subtype. nih.govtandfonline.com The validation of kinetic parameters is often confirmed by a strong correlation between kinetically derived Kd values and Ki values obtained from equilibrium competition experiments. scispace.com

Molecular Mechanisms of Endothelial Nitric Oxide Synthase (eNOS) Modulation

A defining characteristic of nebivolol is its ability to induce vasodilation by stimulating the production of nitric oxide (NO) from the endothelium. This action is primarily attributed to the l-isomer, (R,S,S,S)-Nebivolol, and complements the β1-blocking action of the d-isomer, (S,R,R,R)-Nebivolol. revespcardiol.org The activation of endothelial nitric oxide synthase (eNOS) occurs through complex signaling pathways.

The stimulation of eNOS by nebivolol appears to be an indirect process mediated by various cell surface receptors and signaling pathways, rather than a direct interaction with the eNOS enzyme itself.

β3-Adrenergic Receptor Stimulation : A primary mechanism proposed for nebivolol-induced NO release is the stimulation of β3-adrenergic receptors on endothelial cells. revespcardiol.org Activation of β3-receptors triggers downstream signaling cascades that lead to eNOS activation.

Involvement of Other Receptors : Some evidence suggests that other receptors may be involved, including β2-adrenergic receptors and P2Y-purinoceptors, although their roles are less clearly defined. tandfonline.com

Increased NO Bioavailability : Nebivolol and its metabolites can also increase the bioavailability of NO by reducing its oxidative inactivation. researchgate.net It achieves this by scavenging reactive oxygen species (ROS), thereby preventing NO from being consumed in oxidative reactions. This antioxidant property is a receptor-independent mechanism that contributes to improved endothelial function. nih.gov

The activation of eNOS is a tightly regulated process involving specific phosphorylation events and interactions with other proteins. Nebivolol's influence on the NO pathway is mediated through several key protein interactions.

Akt/eNOS Pathway : The serine/threonine kinase Akt (also known as Protein Kinase B) is a key upstream regulator of eNOS. Studies have shown that nebivolol can induce the phosphorylation and activation of Akt, which in turn phosphorylates eNOS at its activating site (Serine 1177 in human eNOS), enhancing its enzymatic activity. researchgate.net

β-Arrestin Signaling : More recently, the concept of biased agonism has emerged, where a ligand can stabilize receptor conformations that preferentially activate certain downstream pathways. Nebivolol has been shown to act as a partial agonist at the β-arrestin pathway downstream of the β2-adrenoceptor, which can also contribute to eNOS signaling. tandfonline.com

Regulation of Endogenous Inhibitors : The activity of eNOS is endogenously inhibited by asymmetric dimethylarginine (ADMA). The enzyme responsible for degrading ADMA is dimethylarginine dimethylaminohydrolase (DDAH). In vitro studies have suggested that nebivolol may increase the expression and activity of DDAH2, the predominant isoform in tissues expressing eNOS. By enhancing the degradation of the inhibitor ADMA, nebivolol can lead to a sustained increase in eNOS activity and NO production.

Exploration of Ancillary Molecular Targets and Binding Sites

The primary molecular target of (S,R,R,R)-Nebivolol is the β1-adrenergic receptor (β1-AR). tandfonline.comnih.govdrugbank.com Research demonstrates that this enantiomer possesses a high affinity and marked selectivity for β1-ARs. tandfonline.comnih.gov In vitro binding assays using rabbit lung membranes revealed a high affinity for β1-adrenergic receptor sites, with a dissociation constant (Ki) value of approximately 0.9 nM. nih.gov The selectivity for β1-AR over β2-AR is significant, with a β2/β1 binding ratio of 50. nih.gov This high degree of selectivity is a defining characteristic compared to many other β-blockers. tandfonline.comnih.gov

Beyond its principal target, (S,R,R,R)-Nebivolol and its parent compound have been investigated for their affinity towards other receptors. Nebivolol has been found to bind to serotonin (B10506) 5-HT1A receptors with a Ki value of 20 nM. nih.govrndsystems.comtocris.com The stereospecific requirements for this interaction differ from those for the β1-adrenergic receptor. nih.gov Affinity for other receptors, such as β2-adrenergic, 5-HT2, α1-adrenergic, H1 histamine, and D2 dopamine (B1211576) receptors, is considerably lower, generally observed only at micromolar concentrations or being inactive. nih.govrndsystems.comtocris.com

It is crucial to distinguish the activity of the (S,R,R,R)-enantiomer from its counterpart in the racemic mixture, (R,S,S,S)-nebivolol (l-nebivolol). The l-enantiomer (B50610) is primarily associated with stimulating β3-adrenergic receptors, which mediates the release of nitric oxide (NO) and contributes to vasodilation. tandfonline.comdrugbank.comahajournals.org Some studies also propose that nebivolol may inhibit S-nitrosoglutathione reductase (GSNOR), which could also contribute to its NO-dependent effects. researcher.life

Binding Affinity of Nebivolol for Various Receptors

This table summarizes the in vitro binding affinities (Ki values) of Nebivolol for several G-protein coupled receptors. The primary activity of the (S,R,R,R)-enantiomer is its high-affinity binding to the β1-adrenoceptor.

| Receptor | Binding Affinity (Ki, nM) | Reference |

|---|---|---|

| β1-adrenoceptor | 0.88 - 0.9 | nih.govrndsystems.comtocris.com |

| 5-HT1A | 20 | nih.govrndsystems.comtocris.com |

| β2-adrenoceptor | 44 | rndsystems.comtocris.com |

| 5-HT2 | 700 | rndsystems.comtocris.com |

| α1-adrenoceptor | 1160 | rndsystems.comtocris.com |

| H1 | 2400 | rndsystems.comtocris.com |

| D2 | 4000 | rndsystems.comtocris.com |

Signaling Pathway Transduction Studies in Cellular Models

The signaling pathways initiated by (S,R,R,R)-Nebivolol are multifaceted, characterized by biased agonism at the β2-adrenergic receptor, which deviates from the classical signaling of traditional β-blockers. nih.govplos.orgfrontiersin.org

As a potent β1-AR antagonist, (S,R,R,R)-Nebivolol effectively blocks the canonical Gs protein-adenylyl cyclase pathway, preventing the generation of the second messenger cyclic adenosine (B11128) monophosphate (cAMP) upon agonist stimulation. nih.govfrontiersin.org However, studies on nebivolol reveal a more complex interaction with β-adrenergic receptors, particularly the β2-AR, where it acts as a biased agonist. tocris.complos.orgbiorxiv.org

This biased agonism means that while nebivolol blocks or does not significantly stimulate the Gs-cAMP pathway, it preferentially activates alternative, G protein-independent signaling cascades. plos.orgbiorxiv.orgresearchgate.net Research in mouse embryonic fibroblasts (MEFs) demonstrated that even at concentrations that cause receptor internalization, nebivolol failed to produce a statistically significant increase in cAMP levels. plos.org This decouples the physical receptor interaction from classical Gs-protein activation. plos.org

Instead of cAMP production, nebivolol-induced signaling proceeds through a β-arrestin-dependent mechanism. nih.govresearchgate.net This pathway leads to the time-dependent phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). plos.orgresearchgate.net This ERK activation was shown to be sensitive to the β-AR blocker propranolol, confirming its origin at the β-AR, and was also inhibited by pharmacological blockade of G-protein-coupled receptor kinase 2 (GRK2) and siRNA knockdown of β-arrestin, cementing the role of this non-canonical pathway. researchgate.net In another cellular context, nebivolol was found to inhibit the phosphorylation of the NF-κB p65 subunit, suggesting an anti-inflammatory signaling output. nih.govfrontiersin.org

A key feature of nebivolol's biased agonism is its ability to induce receptor desensitization and internalization, processes typically associated with agonists. plos.orgresearchgate.net Despite being an antagonist at the G-protein level, nebivolol promotes the rapid internalization of β2-ARs in a concentration-dependent manner. plos.org In MEFs, 1 µM of nebivolol induced β2-AR internalization with a half-life (t½) of 1.302 minutes. plos.org

This process is initiated by the phosphorylation of the GPCR by GRKs. nih.govcambridge.org Following phosphorylation, the protein β-arrestin is recruited to the receptor. nih.govcambridge.orgnih.gov The binding of β-arrestin sterically hinders G-protein coupling, leading to desensitization, and also targets the receptor for internalization into clathrin-coated pits. cambridge.orgnih.gov Studies have visually confirmed that nebivolol treatment causes a redistribution of β-arrestin 2 within the cell from a diffuse pattern to distinct punctate spots, which is indicative of its recruitment to the receptor. researchgate.net Furthermore, prolonged treatment of T-helper cells with nebivolol resulted in a notable decrease in β2-AR expression, which is likely attributable to this robust receptor desensitization and internalization machinery. nih.govbiorxiv.org

Signaling Effects of Nebivolol in Cellular Models

This table outlines the key downstream signaling events associated with Nebivolol's action, highlighting its characteristics as a biased agonist.

| Pathway / Process | Observed Effect of Nebivolol | Mechanism / Cellular Context | Reference |

|---|---|---|---|

| cAMP Production | No significant increase | Decoupled from Gs-protein activation; characteristic of a biased agonist. Studied in MEFs. | plos.orgresearchgate.net |

| ERK1/2 Phosphorylation | Increased / Activated | Mediated by a non-canonical GRK/β-arrestin pathway. | plos.orgresearchgate.net |

| NF-κB p65 Phosphorylation | Inhibited | Demonstrates non-canonical signaling in activated memory T-helper cells. | nih.govfrontiersin.orgbiorxiv.org |

| β2-AR Internalization | Induced | Rapid and concentration-dependent; mediated by β-arrestin recruitment. | plos.orgbiorxiv.org |

Structure Activity Relationship Sar of R,r,r,r Nebivolol and Its Stereoisomers

Correlation Between Absolute Configuration and Receptor Recognition

The pharmacological profile of nebivolol (B1214574) is a compelling example of stereospecificity in drug action. The molecule possesses four chiral centers, which gives rise to ten possible stereoisomers. researchgate.net However, the clinically utilized form is a racemic mixture of d-nebivolol ((S,R,R,R)-nebivolol) and l-nebivolol ((R,S,S,S)-nebivolol). nih.govnih.govtandfonline.com Research has unequivocally demonstrated that the β1-adrenergic receptor blocking activity, the hallmark of its therapeutic effect in hypertension, resides almost exclusively in the d-enantiomer. nih.govmdpi.com In stark contrast, the l-enantiomer (B50610) exhibits significantly lower affinity for the β1-receptor. nih.govresearchgate.net

The d-isomer ((S,R,R,R)-nebivolol) is a highly potent and selective β1-adrenoceptor antagonist. mdpi.comnih.gov This high affinity and selectivity are crucial for its clinical efficacy, allowing it to effectively block the effects of catecholamines on the heart without significantly impacting β2-receptors in the lungs and other tissues, thus minimizing certain side effects associated with non-selective beta-blockers. nih.govjacc.org

The dramatic difference in receptor affinity between the stereoisomers is quantified by their binding affinities (Ki values). The (S,R,R,R)-enantiomer displays a high affinity for β1-adrenergic receptors, while the (R,S,S,S)-enantiomer's affinity is substantially lower. nih.gov For instance, one study reported that the (S,R,R,R)-enantiomer has a 175-fold greater β1-adrenergic receptor affinity than its (+)-RRRS counterpart.

Table 1: β-Adrenergic Receptor Binding Affinities of Nebivolol Stereoisomers

| Stereoisomer | Receptor | Ki (nM) | β2/β1 Selectivity Ratio |

|---|---|---|---|

| (S,R,R,R)-Nebivolol (d-nebivolol) | β1 | 0.41 researchgate.net | 50 nih.gov |

| (R,S,S,S)-Nebivolol (l-nebivolol) | β1 | 158 | - |

This table presents a compilation of data from various sources and may not represent a direct comparison from a single study.

Identification of Key Pharmacophoric Elements for Stereoselective Binding

The stereoselective binding of nebivolol's isomers to the β1-adrenergic receptor is dictated by specific structural features, or pharmacophoric elements, and their precise three-dimensional arrangement. The interaction with adrenoceptors generally involves hydrogen bonds, ionic interactions, and π-π stacking. researchgate.net For beta-blockers, the critical elements for binding include the hydroxyl group, the amino group, and the aromatic residue. researchgate.net

In the case of nebivolol, the unique stereochemistry at its four chiral centers creates a specific conformation that allows for optimal interaction with the β1-receptor's binding pocket. The (S,R,R,R)-configuration positions the key functional groups in a spatially favorable orientation for high-affinity binding. This includes the hydrogen-bonding interactions of the ethanolamine (B43304) side chain.

Molecular dynamics simulations have provided further insights, suggesting that the fluorochromane moiety of the (S,R,R,R)-enantiomer induces a conformational change in the transmembrane helix 5 of the β1-receptor, which helps to stabilize the receptor in its active conformation. Furthermore, water molecules within the binding site of the β2-adrenergic receptor have been shown to play a significant role in the stereoselectivity of the (S,R,R,R)-isomer. acs.org

Rational Design and Synthesis of Stereoisomeric Analogs for SAR Probing

To further elucidate the structure-activity relationships of nebivolol, researchers have engaged in the rational design and synthesis of various stereoisomeric analogs. nih.govnih.gov By systematically modifying the structure of nebivolol and its intermediates, it is possible to probe the specific contributions of different functional groups and stereocenters to receptor binding and activity.

One area of focus has been the synthesis of hybrid compounds that combine the nebivolol scaffold with other pharmacologically active moieties. nih.gov For example, a series of nebivolol derivatives incorporating sulphonamide and carbamate (B1207046) groups have been synthesized and evaluated for their anti-inflammatory and antimicrobial activities. nih.gov Such studies, while not directly aimed at cardiovascular effects, contribute to a broader understanding of the SAR of the nebivolol framework.

The synthesis of enantiomerically pure nebivolol and its isomers is a critical aspect of SAR studies. Various synthetic strategies have been developed to achieve this, often involving multiple steps and chiral separation techniques such as high-performance liquid chromatography (HPLC). researchgate.net For instance, a six-step synthesis of (+)-nebivolol ((S,R,R,R)-nebivolol) has been reported, which utilizes a novel approach with a sulphur ylide for a key carbon chain extension step. researchgate.net The ability to synthesize specific stereoisomers allows for their individual pharmacological evaluation, providing clear insights into the role of each chiral center.

The development of novel ligands for the β1-adrenoceptor based on lead compounds with good selectivity, such as those derived from the LK 204-545 scaffold, has also informed the understanding of SAR in this class of drugs. nottingham.ac.uk These studies, which involve the modification of various structural motifs, help to generate new SAR data and can lead to the discovery of compounds with improved selectivity profiles. nottingham.ac.uk

Conformational Flexibility and its Influence on Bioactivity

The conformational flexibility of the nebivolol molecule and its isomers plays a crucial role in their biological activity. nottingham.ac.ukresearchgate.net The ability of the molecule to adopt specific three-dimensional arrangements is essential for its recognition by and interaction with the target receptor.

Molecular dynamics simulations have further highlighted the importance of conformational dynamics in receptor binding. These computational studies can model the interactions between nebivolol isomers and the receptor, providing insights into the energetic factors that govern binding affinity and selectivity. acs.orgresearchgate.net For example, simulations have suggested that the higher stereoselectivity of the (S,R,R,R)-isomer for the β2-adrenergic receptor is due to favorable interactions with water molecules that hydrate (B1144303) the binding site. acs.org

The interplay of hydrogen bonding, dispersion forces, and steric interactions governs the conformational isomerism of complex molecules like nebivolol. researchgate.net Understanding these forces is essential for predicting the preferred conformations of different isomers and how these conformations relate to their biological activity. The inherent flexibility of the molecule, coupled with the rigid constraints imposed by the chromane (B1220400) rings, creates a unique conformational landscape that is finely tuned for its dual mechanism of action.

Theoretical and Computational Chemistry of R,r,r,r Nebivolol

Molecular Docking Simulations with Receptor Models (e.g., β-Adrenergic Receptors)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's binding site. These simulations are crucial for understanding the stereoselective affinity of nebivolol's isomers for β-adrenergic receptors.

Research has demonstrated that the β1-adrenergic blocking activity of nebivolol (B1214574) resides in the d-enantiomer, (+)-(S,R,R,R)-nebivolol. nih.govnih.gov In vitro radioligand binding assays, which docking simulations aim to replicate and explain, have quantified the high affinity and selectivity of this isomer. The (S,R,R,R)-enantiomer exhibits a significantly higher binding affinity for the β1-adrenergic receptor compared to the (R,S,S,S)-enantiomer. nih.gov One study found the (S,R,R,R)-enantiomer to have a 175-fold higher affinity for the β1-receptor than the (R,S,S,S)-enantiomer. nih.gov

Docking studies help to elucidate the specific molecular interactions responsible for this pronounced stereoselectivity. Key interactions for β-blockers typically involve hydrogen bonds between the ligand's hydroxyl and amine groups and specific residues (like serine and aspartate) in the receptor's binding pocket, as well as van der Waals and π-π interactions with hydrophobic and aromatic residues. The precise spatial arrangement of the four chiral centers in (S,R,R,R)-nebivolol allows for an optimal fit within the β1-receptor's binding site, maximizing these favorable interactions and leading to a stable, high-affinity complex.

| Isomer | Receptor | Binding Affinity (Ki, nM) | Selectivity (β2/β1 ratio) |

| (S,R,R,R)-Nebivolol | β1-adrenergic | 0.9 | 50 |

| (R,S,S,S)-Nebivolol | β1-adrenergic | 158 | - |

| Racemic Nebivolol | β1-adrenergic | - | 321 (in human myocardium) researchgate.net |

Data compiled from in vitro binding studies which computational models seek to explain. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule. While specific, in-depth quantum chemical studies on individual nebivolol isomers are not widely present in the public literature, this methodology is fundamental to understanding the molecule's behavior.

For a molecule like (S,R,R,R)-nebivolol, these calculations could provide profound insights into:

Conformational Analysis: Nebivolol is a flexible molecule. Quantum calculations can determine the relative energies of different conformers, identifying the most stable three-dimensional shapes the molecule is likely to adopt in solution before binding to the receptor.

Charge Distribution: By calculating the electrostatic potential map, researchers can visualize the electron-rich and electron-poor regions of the molecule. This is critical for predicting how the ligand will interact with the electrostatic field of the receptor's binding pocket. The nitrogen atom and oxygen atoms are expected to be key sites for electrostatic interactions.

Reactivity Indices: Calculations of frontier molecular orbitals (HOMO and LUMO) can provide information about the molecule's chemical reactivity and its ability to participate in charge-transfer interactions with the receptor.

These fundamental properties determined by quantum chemistry serve as the basis for developing accurate parameters for higher-level simulations like molecular docking and molecular dynamics.

Molecular Dynamics Simulations to Investigate Ligand-Receptor Complex Stability and Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering insights beyond the static picture provided by docking. MD studies can assess the stability of the docked pose, map the role of solvent molecules, and reveal subtle conformational changes in both the ligand and the receptor upon binding.

A significant MD simulation study investigated the binding of two nebivolol isomers, srrr-nebivolol ((S,R,R,R)-nebivolol) and ssss-nebivolol, to the β2-adrenergic receptor. semanticscholar.orgfigshare.com The study revealed that the (S,R,R,R) configuration has a preferential binding to both β1AR and β2AR. figshare.com A key finding from these simulations was the fundamental role of water molecules within the receptor's binding site. semanticscholar.org

The higher stereoselectivity and enhanced affinity of the (S,R,R,R)-isomer were found to be mediated by interactions with these water molecules, which extensively hydrate (B1144303) the binding site. semanticscholar.org By lowering the binding energy, these water-mediated interactions stabilize the complex of the active isomer with the receptor. semanticscholar.org The simulations also identified specific amino acid residues that may be critical determinants of selectivity between β1 and β2 receptors, including PHE194, TYR308, and ILE309 in the β2AR. semanticscholar.org

| Finding from MD Simulation | Implication for (S,R,R,R)-Nebivolol Binding |

| High Hydration of Binding Site | Water molecules are a critical component of the binding site. |

| Water-Mediated Interactions | The higher affinity of the (S,R,R,R)-isomer is due to favorable interactions with these water molecules, which lower the binding energy. semanticscholar.org |

| Ligand-Receptor Complex Stability | The specific stereochemistry of the (S,R,R,R)-isomer allows for a stable and long-lasting interaction within the dynamic receptor environment. |

| Determinants of Selectivity | Specific residues in the binding pocket (e.g., PHE194, TYR308, ILE309 in β2AR) are likely responsible for the differential binding affinity between β1 and β2 receptors. semanticscholar.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Stereoisomers

Quantitative Structure-Activity Relationship (QSAR) modeling attempts to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For nebivolol, a QSAR study would be particularly insightful for explaining the vast differences in activity among its 10 stereoisomers.

The steps to build such a model would include:

Data Set Generation: Obtaining the 3D structures of all 10 nebivolol stereoisomers and their corresponding experimental binding affinities for β1 and β2 receptors.

Descriptor Calculation: For each isomer, calculating a range of molecular descriptors that quantify its physicochemical properties (e.g., steric shape, electronic properties, hydrophobicity).

Model Building: Using statistical methods to generate an equation that correlates the calculated descriptors with the observed biological activity.

A successful QSAR model could predict the β-blocking activity of a given stereoisomer based solely on its structure and highlight the key structural features that are either essential or detrimental to high-affinity binding.

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model can then be used as a 3D query to search large databases of chemical compounds in a process called virtual screening to identify new, structurally diverse molecules that are likely to be active.

Interestingly, the unique structure of nebivolol, with its two chromane (B1220400) rings and four chiral centers, may cause it to diverge from the standard pharmacophore model for traditional β-blockers. nih.gov The increased rigidity conferred by the ring structures is a key distinguishing feature. nih.gov

A ligand-based pharmacophore model could be developed using the low-energy, receptor-bound conformation of the highly active (S,R,R,R)-nebivolol. The key features of this pharmacophore would likely include:

One or two hydrogen bond donors (from the hydroxyl groups).

A positive ionizable feature (the secondary amine).

Two aromatic ring features (from the fluorochromane moieties).

Specific hydrophobic features.

Once validated, this pharmacophore model would represent the ideal spatial arrangement of functionalities for high-affinity β1-receptor binding. It could then be used to screen virtual libraries containing millions of compounds to "hit" molecules that match the pharmacophore. These hits would be prioritized for further computational analysis, such as molecular docking, and ultimately, for synthesis and experimental testing, accelerating the discovery of novel β1-adrenergic receptor blockers.

Advanced Analytical Methodologies for Research Applications

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) stands as the most effective and widely used technique for the separation of nebivolol (B1214574) stereoisomers. nih.gov Its ability to resolve enantiomers is critical for determining the enantiomeric excess and purity of (R,R,R,R)-Nebivolol in research and pharmaceutical samples.

The success of chiral separation of nebivolol isomers heavily relies on the selection and development of appropriate chiral stationary phases (CSPs) and mobile phase compositions. Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose, have proven to be highly effective.

Several studies have demonstrated successful enantiomeric resolution using amylose-based columns. For instance, a rapid and economic chiral-HPLC method was developed using an amylase-based 3-AmyCoat [tris-(3,5-dimethylphenyl carbamate)] column. nih.gov Another reproducible isocratic normal-phase liquid chromatographic method utilized an amylose-based Chiralpak AD-3 column for the quantitative determination of 10 stereoisomers of Nebivolol. researchgate.net The chiral recognition mechanism on these columns is governed by a combination of π-π interactions, hydrogen bonds, dipole-dipole interactions, and steric effects. nih.gov

The mobile phase composition is optimized to achieve the best resolution. Common mobile phases are used in normal-phase mode and typically consist of a non-polar solvent, an alcohol, and a basic additive to improve peak shape and resolution.

| Chiral Stationary Phase (CSP) | Mobile Phase Composition (v/v/v/v) | Flow Rate | Detection Wavelength | Reference |

|---|---|---|---|---|

| 3-AmyCoat [tris-(3,5-dimethylphenyl carbamate)] (150 x 4.6 mm) | n-heptane-ethanol-DEA (85:15:0.1) | 3.0 mL/min | 225 nm | nih.gov |

| Chiralpak AD-3 (250 × 4.6 mm, 3 μm) | n-hexane-ethanol-isopropanol-diethanolamine (42:45:13:0.1) | Not Specified | 280 nm | researchgate.net |

Validation of the developed chiral HPLC methods is crucial to ensure they are accurate, reproducible, and robust for research applications. Validation is typically performed according to the International Conference on Harmonization (ICH) guidelines, assessing parameters such as specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. researchgate.net

For example, a validated method using a 3-AmyCoat column demonstrated linearity for both d- and l-enantiomers in a concentration range of 0.10-1.0 mg/mL. nih.gov The method also showed good resolution, with separation and resolution factors of 1.39 and 1.83, respectively. nih.gov Another method on a Chiralpak AD-3 column was validated for specificity, linearity (R² value >0.999), accuracy (recovery range 95.8–103.2%), and precision (relative standard deviation, RSD, <2.5%). researchgate.net

| Parameter | (+)-RRRS Enantiomer (d-nebivolol) | (-)-SSSR Enantiomer (l-nebivolol) | Reference |

|---|---|---|---|

| Linearity Range | 0.10-1.0 mg/mL | 0.10-1.0 mg/mL | nih.gov |

| Limit of Detection (LOD) | 4.5 µg/mL | 4.1 µg/mL | nih.gov |

| Limit of Quantification (LOQ) | 10.00 µg/mL | 8.2 µg/mL | nih.gov |

| Capacity Factor (k') | 7.85 | 10.90 | nih.gov |

Gas Chromatography (GC) Coupled with Chiral Columns

Gas chromatography (GC) is another established technique for enantiomeric separations. However, its application for the direct chiral separation of nebivolol isomers is less documented compared to HPLC. Generally, for polar compounds like beta-blockers, GC analysis requires a derivatization step to increase the volatility and thermal stability of the analyte. researchgate.net This process typically involves converting hydroxyl and amine groups into less polar derivatives, such as trimethylsilyl (B98337) (TMS) ethers. semanticscholar.org

While the urinary determination of some drug enantiomers is based on GC after chiral derivatization, specific, detailed methodologies for the enantioselective analysis of this compound using GC with chiral columns are not extensively reported in the scientific literature. researchgate.net A sensitive GC-MS method has been developed for estimating process-related genotoxic impurities in nebivolol hydrochloride, but this method was not designed for the chiral separation of the nebivolol stereoisomers themselves. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Isomer Differentiation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), is a powerful tool for the analysis of this compound. It provides highly accurate mass measurements, which are invaluable for identifying metabolites and profiling impurities. researchgate.net

In research applications, LC-HRMS has been utilized to investigate the hepatic metabolism of nebivolol. researchgate.net The high resolution allows for the differentiation of metabolites from the parent drug based on minute mass differences resulting from biotransformation reactions like hydroxylation, dihydroxylation, and N-dealkylation. researchgate.net For instance, the parent ion of nebivolol is observed at an m/z of 406.1824. researchgate.net

Impurity profiling is another critical application. During the synthesis of nebivolol, several process-related impurities and degradation products can form. One crucial isomeric impurity, identified as this compound, was detected and characterized using a combination of HPLC and mass spectrometry. The electrospray ionization (ESI) mass spectrum of this impurity displayed a protonated molecular ion peak at m/z 406.38, confirming it as an isomer of the parent drug.

Tandem Mass Spectrometry (MS/MS) is indispensable for the structural elucidation of isomers and metabolites. By selecting a precursor ion and subjecting it to collision-induced dissociation, characteristic product ions are generated, forming a fragmentation pattern that acts as a structural fingerprint.

For nebivolol, the transition of the protonated ion at m/z 406 to a product ion at m/z 151 is commonly monitored for quantification and identification. HR-MS/MS analysis is crucial for confirming the structures of metabolites. Studies on nebivolol's hepatic metabolism have used this technique to elucidate the structures of various hydroxylated and oxidized products, as well as a previously unreported N-dealkylation metabolite. researchgate.net The fragmentation patterns provide definitive evidence for the sites of metabolic modification on the nebivolol scaffold. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for the structural elucidation of organic molecules, including complex stereoisomers like this compound. Both ¹H and ¹³C NMR, often supported by two-dimensional experiments (COSY, HSQC, HMBC), provide detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the structure and confirmation of its stereochemistry.

| Assignment | ¹H NMR (500 MHz) | ¹³C NMR (125.76 MHz) | Reference |

|---|---|---|---|

| -CH₂- (ring) | 1.77 (m), 1.95 (m) | 22.2, 24.1 | |

| -CH₂- (ring) | 2.78 (m) | - | |

| -CH₂-N | 3.21 (m) | 49.5 | |

| -CH-O (ring) | 4.00 (m) | 76.8 | |

| -CH-OH | 4.14 (m) | 67.4 | |

| -OH | 5.79 (bs) | - | |

| Ar-H | 6.76 (dd), 6.92 (m) | 113.6, 115.2, 117.4, 123.7 | |

| -NH₂⁺- | 8.58 (bs) | - | |

| Ar-C | - | 150.5 | |

| Ar-C-F | - | 155.9 |

Note: The data presented is for the (S,S,S,S)-Nebivolol hydrochloride isomer, which is the enantiomer of this compound hydrochloride. Their NMR spectra in an achiral solvent are identical.

Two-Dimensional NMR Techniques for Complete Stereochemical Assignment

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the complete structural elucidation of complex molecules like this compound. Unlike one-dimensional NMR, 2D NMR spreads spectral information across two frequency axes, resolving overlapping signals and revealing correlations between different nuclei. This allows for a detailed mapping of the molecular framework and aids in confirming the relative stereochemistry of the four chiral centers.

Research efforts to identify and characterize Nebivolol isomers routinely employ a combination of 2D NMR experiments. researchgate.net An impurity isolated during synthesis was definitively identified as this compound through comprehensive spectral analysis, including 1H and 13C NMR. ijpsr.com

Key 2D NMR techniques and their roles include:

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. By revealing 1H-1H connectivities, COSY helps trace out the carbon skeleton of the molecule, confirming the structural integrity of the two fluorochroman rings and the linking ethanolamine (B43304) chain. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. This provides an unambiguous assignment of each proton to its corresponding carbon, which is essential for correctly interpreting other NMR data. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for piecing together different fragments of the molecule, for instance, by showing the connection between the ethanolamine bridge and the fluorochroman moieties. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): For stereochemical assignment, NOESY is particularly powerful. It identifies protons that are close to each other in space, regardless of whether they are connected through bonds. By observing NOE cross-peaks, researchers can deduce the relative orientation of substituents at the chiral centers, helping to confirm the (R,R,R,R) configuration.

The collective data from these experiments provide a comprehensive picture of the molecule's topology and stereochemistry.

Table 1: 2D NMR Techniques in this compound Analysis

| Technique | Type of Correlation | Application to this compound |

|---|---|---|

| COSY | 1H - 1H (through 2-3 bonds) | Maps proton-proton coupling networks within the fluorochroman rings and the ethanolamine chain. researchgate.net |

| HSQC | 1H - 13C (through 1 bond) | Assigns specific protons to their directly attached carbons. researchgate.net |

| HMBC | 1H - 13C (through 2-3 bonds) | Confirms connectivity between molecular fragments, such as the link between the side chain and the rings. researchgate.net |

| NOESY | 1H - 1H (through space) | Determines spatial proximity of protons, providing critical data for assigning relative stereochemistry at the four chiral centers. |

Use of Chiral Shift Reagents in NMR for Enantiomeric Purity Assessment

Assessing the enantiomeric purity of a specific stereoisomer like this compound is critical. While chromatographic methods are common, NMR spectroscopy in the presence of a chiral shift reagent (CSR) offers a powerful alternative for determining enantiomeric excess. scielo.br

CSRs are typically lanthanide complexes that can reversibly bind to the analyte. scielo.br When a chiral molecule like this compound interacts with a chiral, non-racemic CSR, it forms transient diastereomeric complexes. In an achiral solvent, the NMR spectra of two enantiomers are identical. However, the diastereomeric complexes formed with the CSR are not mirror images and have different magnetic environments. This difference results in the separation of NMR signals for the two enantiomers, a phenomenon known as chemical shift non-equivalence.

The general procedure involves:

Acquiring a standard 1H NMR spectrum of the this compound sample.

Adding a small amount of a suitable CSR (e.g., a europium or samarium complex with a chiral ligand) to the NMR tube. tcichemicals.com

Acquiring subsequent spectra and observing the splitting of key proton signals into two distinct sets, one for the (R,R,R,R) enantiomer and one for its (S,S,S,S) counterpart, if present.

The ratio of the integrals of these separated signals provides a direct and accurate measurement of the enantiomeric purity. This method is valuable in research for verifying the stereochemical outcome of asymmetric syntheses or resolution processes.

Vibrational Spectroscopy (IR, Raman) and Circular Dichroism (CD) for Stereochemical Insights

Vibrational spectroscopy and circular dichroism provide complementary information regarding the structure and stereochemistry of this compound.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. This technique is exceptionally sensitive to the three-dimensional arrangement of atoms. Each stereoisomer of Nebivolol, being chiral, will produce a unique CD spectrum. The spectrum of this compound is expected to be the exact mirror image (i.e., equal in magnitude but opposite in sign at all wavelengths) of the spectrum of its enantiomer, (S,S,S,S)-Nebivolol. Diastereomers, on the other hand, will have completely different CD spectra. This makes CD a powerful tool for distinguishing between stereoisomers and confirming the absolute configuration of a sample by comparing its spectrum to a known standard. While widely used for chiral molecules, specific CD spectral data for the this compound isomer is not extensively detailed in readily available literature. nih.gov

X-ray Crystallography for Solid-State Stereochemical Confirmation

X-ray crystallography stands as the definitive method for determining the absolute stereochemistry of a chiral molecule in the solid state. This technique provides a precise three-dimensional map of electron density within a single crystal, allowing for the exact placement of every atom to be determined.

The molecular and crystal structures of several Nebivolol isomers have been successfully determined using X-ray structure analysis. researchgate.net These studies have allowed for the unambiguous assignment of the absolute configuration at each of the four chiral centers. researchgate.net To perform this analysis, a high-quality single crystal of the compound, in this case this compound hydrochloride, must be prepared. iucr.org The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the crystal lattice and the molecule's structure.

Key findings from crystallographic studies of Nebivolol isomers include:

Absolute Configuration: The technique provides unequivocal proof of the (R,R,R,R) arrangement.

Conformation: It reveals the preferred conformation of the molecule in the crystal, including the half-chair conformations of the pyran rings. iucr.org

Intermolecular Interactions: The analysis details the network of hydrogen bonds and other interactions that stabilize the crystal packing. iucr.org

For example, studies on Nebivolol hydrochloride have identified a Triclinic crystal system with a P1 space group, providing precise unit cell dimensions. ripublication.com This level of detail is unparalleled and serves as the ultimate reference for confirming the stereochemical identity of this compound.

Table 2: Representative Crystallographic Data for Nebivolol HCl

| Parameter | Value ripublication.com |

|---|---|

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 8.112(3) |

| b (Å) | 9.080(3) |

| c (Å) | 15.605(5) |

| α (°) | 81.336(6) |

| β (°) | 85.270(6) |

| γ (°) | 68.677(6) |

| Volume (ų) | 1058.1(6) |

Preclinical Mechanistic Investigations in Controlled Biological Systems

Cell-Based Assays for Studying Downstream Signaling Pathways and Cellular Responses

Cell-based assays have been instrumental in understanding the downstream signaling pathways and cellular responses modulated by (R,R,R,R)-nebivolol. These in vitro models allow for the detailed examination of molecular events within specific cell types.

A primary cellular effect of this compound is its highly selective antagonism of the β1-adrenergic receptor. nih.gov This selectivity has been demonstrated in various cell lines. In human myocardial cells, this compound exhibits a significantly greater affinity for β1-receptors over β2-receptors. nih.gov The downstream consequence of this β1-blockade is the inhibition of the canonical Gs protein-adenylyl cyclase-cAMP-PKA signaling cascade typically initiated by β-adrenergic agonists like norepinephrine. ijcva.org

Interestingly, while the l-enantiomer (B50610) of nebivolol (B1214574) is primarily associated with nitric oxide (NO) production, some studies suggest that this compound may also influence NO signaling, albeit through different mechanisms. dovepress.com For instance, in human endothelial cells, nebivolol has been shown to increase the bioavailability of NO. ahajournals.org This effect is partly attributed to the drug's ability to prevent the uncoupling of endothelial nitric oxide synthase (eNOS), thereby reducing the production of superoxide (B77818) radicals and increasing NO production. prografika.clahajournals.org

Furthermore, studies on various cancer cell lines, including melanoma, breast carcinoma, colorectal cancer, and lung cancer, have shown that nebivolol can reduce cell proliferation in a dose- and time-dependent manner. nih.gov In melanoma cells, nebivolol treatment led to morphological changes indicative of cell death, such as cell contraction and membrane blebbing. nih.gov Additionally, nebivolol was found to decrease the production of cyclic AMP (cAMP) in melanoma cells. nih.gov

In the context of the immune system, nebivolol has been investigated for its effects on T-helper (Th) cells. In activated human peripheral blood mononuclear cells (PBMCs), nebivolol showed a trend of decreasing IFN-γ (a Th1 cytokine) and significantly decreasing IL-17A (a Th17 cytokine), while showing a trend of increasing IL-4 (a Th2 cytokine). biorxiv.org This suggests a potential role for nebivolol in modulating immune responses.

Table 1: Effects of this compound in Cell-Based Assays

| Cell Type | Assay | Observed Effect of this compound | Primary Signaling Pathway Involved |

|---|---|---|---|

| Human Myocardial Cells | Receptor Binding | High-affinity, selective β1-adrenergic receptor antagonist. nih.gov | β1-adrenergic receptor signaling |

| Human Endothelial Cells | Nitric Oxide Measurement | Increased NO bioavailability, prevention of eNOS uncoupling. ahajournals.org | Nitric Oxide pathway |

| Melanoma Cells (A2058) | Cell Proliferation (MTT assay) | Inhibition of cell proliferation. nih.gov | Not fully elucidated, involves decreased cAMP. nih.gov |